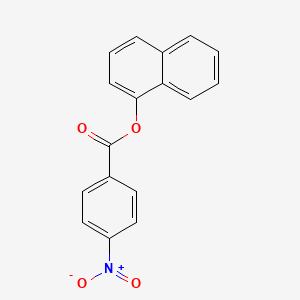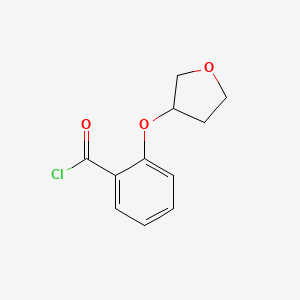![molecular formula C24H19FN4O3S B14802195 N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an acrylamide moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide typically involves multiple steps:
Formation of the Acrylamide Moiety: The initial step involves the reaction of 4-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine to form 3-(4-fluorophenyl)acryloyl chloride.
Hydrazine Addition: The acrylamide intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Thioamide Formation: The hydrazide is further reacted with carbon disulfide in the presence of a base to form the thioamide intermediate.
Coupling with Benzamide: Finally, the thioamide intermediate is coupled with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-({[3-(4-bromophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide
Uniqueness
N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H19FN4O3S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[4-[[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H19FN4O3S/c25-19-11-6-16(7-12-19)8-15-21(30)27-24(33)29-28-23(32)18-9-13-20(14-10-18)26-22(31)17-4-2-1-3-5-17/h1-15H,(H,26,31)(H,28,32)(H2,27,29,30,33)/b15-8+ |
InChI Key |
ZBELAXVDFLQJFD-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B14802112.png)
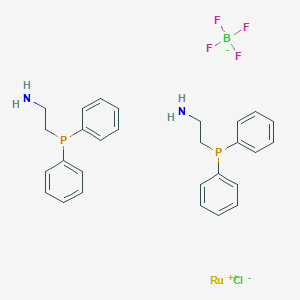
![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)

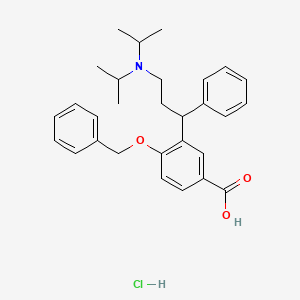
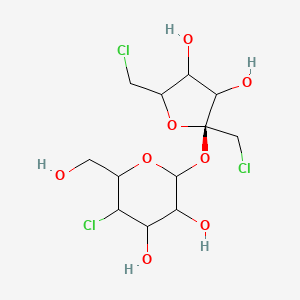
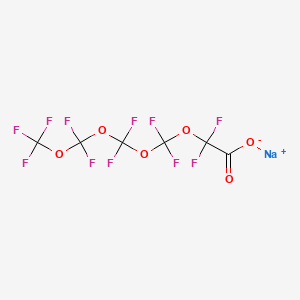
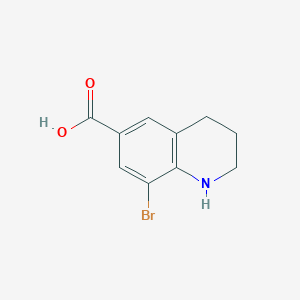
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)
